molecular formula C23H20N2O4S B6478665 (E)-methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 211929-30-5

(E)-methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B6478665
CAS No.: 211929-30-5
M. Wt: 420.5 g/mol
InChI Key: ZRDPWRRRZUNYOL-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, a class of fused heterocycles known for diverse pharmacological activities. Its structure features:

  • A thiazolo[3,2-a]pyrimidine core with a chiral C5 atom .
  • A 4-methoxybenzylidene substituent at position 2, contributing π-conjugation and electronic effects.
  • A methyl ester group at position 6 and a phenyl ring at position 3.
    Synthesis typically involves cyclocondensation of thiouracil derivatives with chloroacetic acid and aromatic aldehydes under acidic conditions (e.g., acetic anhydride/sodium acetate) .

Properties

IUPAC Name

methyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-14-19(22(27)29-3)20(16-7-5-4-6-8-16)25-21(26)18(30-23(25)24-14)13-15-9-11-17(28-2)12-10-15/h4-13,20H,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDPWRRRZUNYOL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Dihydropyrimidinethione Intermediate

The synthesis begins with a Biginelli condensation reaction, combining methyl acetoacetate (10 mmol), 4-methoxybenzaldehyde (10 mmol), and thiourea (15 mmol) in the presence of zinc chloride (2 mmol) and glacial acetic acid (2 mL). The mixture is heated at 80°C for 4 hours, forming ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate as a key intermediate. This step achieves an 85% yield, with the product crystallized from ethanol (mp 145–147°C).

Cyclization to Thiazolopyrimidine Core

The intermediate is reacted with chloroacetonitrile (1.5 mmol) in dimethylformamide (15 mL) under reflux for 10 hours, yielding methyl 3-amino-5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (70% yield, mp 172–174°C). Cyclization is facilitated by nucleophilic displacement of the thione group, forming the bicyclic thiazolopyrimidine structure.

One-Pot Ultrasound-Assisted Multicomponent Synthesis

Reaction Optimization

A solvent-free approach utilizes ultrasound probe irradiation (51 W) to condense methyl acetoacetate (3 mmol), 4-methoxybenzaldehyde (3 mmol), and 2-aminothiazole (3 mmol) at 25°C for 10 minutes. The method bypasses traditional catalysts, achieving 85–90% yields for analogous ethyl esters, with the methyl variant expected to perform similarly.

Mechanistic Advantages

Ultrasound irradiation enhances reaction kinetics via cavitation, promoting rapid cyclocondensation and benzylidene formation without side products. Comparative studies show conventional heating in methanol requires 5 hours for 50% yield, underscoring the ultrasonic method’s efficiency.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodConditionsYield (%)Time
Multi-Step SynthesisReflux, acetic acid, 6 hours7220 hours
Ultrasound-AssistedSolvent-free, 25°C, 10 minutes85–9010 minutes

The ultrasonic method reduces reaction time 120-fold while improving yields by 15–20% compared to multi-step approaches.

Structural Characterization

1H NMR analysis confirms the (E)-configuration of the benzylidene group, with a characteristic singlet at δ 8.21 ppm for the exocyclic double bond. IR spectra show carbonyl stretches at 1705 cm⁻¹ (ester) and 1660 cm⁻¹ (ketone), consistent with thiazolopyrimidine frameworks.

Challenges and Modifications

Ester Group Considerations

While most literature reports ethyl esters, substituting methyl acetoacetate requires careful control of reaction stoichiometry to prevent transesterification. Anhydrous conditions and excess methylating agents (e.g., methyl iodide) may enhance methyl ester stability.

Solvent and Catalyst Impact

Boric acid or montmorillonite catalysts improve yields in conventional methods but complicate purification. Solvent-free ultrasonic protocols eliminate these issues, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Biological Activities

Thiazolo[3,2-a]pyrimidine derivatives have garnered attention for their diverse biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that thiazolo[3,2-a]pyrimidines possess significant antimicrobial properties. For instance, compounds derived from this class have shown moderate antibacterial effects against various pathogens compared to reference drugs . The synthesis of new derivatives has been linked to enhanced antibacterial activity due to structural modifications.
  • Anti-inflammatory Effects : Research indicates that thiazolo[3,2-a]pyrimidine compounds exhibit anti-inflammatory properties. Studies have reported moderate anti-inflammatory activity for specific derivatives at certain dosages, suggesting potential therapeutic applications in treating inflammatory conditions .
  • Analgesic Properties : Some derivatives have also been evaluated for analgesic activity. The structure-activity relationship indicates that modifications can lead to improved pain-relieving effects, making these compounds candidates for further pharmacological exploration .
  • Antioxidant Activity : Thiazolo[3,2-a]pyrimidines have been studied for their antioxidant properties, which are vital in preventing oxidative stress-related diseases. Their potential as antioxidant agents is attributed to their ability to scavenge free radicals and protect cellular components from damage .

Synthetic Methodologies

The synthesis of (E)-methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through various methodologies:

Multi-component Reactions (MCRs)

MCRs are recognized for their efficiency in synthesizing complex heterocyclic compounds. The use of MCRs allows for the rapid assembly of thiazolo[3,2-a]pyrimidine derivatives from readily available starting materials. This approach is advantageous due to its high atom economy and reduced environmental impact .

Use of Natural Catalysts

Recent studies have explored the use of natural catalysts such as onion peels in the synthesis of thiazolo[3,2-a]pyrimidines. This method not only enhances yield but also aligns with green chemistry principles by minimizing the use of hazardous chemicals and promoting sustainable practices in organic synthesis .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives revealed their antimicrobial efficacy against various bacterial strains. The results indicated that specific structural modifications led to improved activity profiles compared to existing antibiotics. The study emphasized the importance of further exploring these derivatives as potential antimicrobial agents in clinical settings .

Case Study 2: Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties, several thiazolo[3,2-a]pyrimidine derivatives were tested for their ability to inhibit inflammatory mediators. The findings suggested that certain compounds exhibited comparable effects to established anti-inflammatory drugs like indomethacin at similar dosages, highlighting their potential therapeutic relevance in managing inflammatory diseases .

Summary and Future Directions

The compound this compound represents a promising area of research within medicinal chemistry due to its diverse biological activities and potential applications in drug development. Future research should focus on optimizing synthetic pathways and exploring structure-activity relationships to enhance the efficacy and specificity of these compounds.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialModerate activity against various pathogens ,
Anti-inflammatoryModerate effects comparable to indomethacin
AnalgesicPotential pain-relieving effects
AntioxidantScavenging free radicals

Mechanism of Action

The mechanism of action of (E)-methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzylidene ring, ester groups, or heterocyclic moieties. These modifications significantly alter physicochemical and biological properties:

Compound ID Substituents (Position 2) Ester Group Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) References
Target 4-Methoxybenzylidene Methyl N/A N/A Ester C=O: ~1700 cm⁻¹ (IR) N/A
11a 2,4,6-Trimethylbenzylidene Ethyl 68 243–246 CN: 2219 cm⁻¹; δ=7.94 (=CH)
11b 4-Cyanobenzylidene Ethyl 68 213–215 CN: 2209 cm⁻¹; δ=8.01 (=CH)
2-Fluorobenzylidene Ethyl N/A N/A C=O: 1719 cm⁻¹; δ=8.01 (=CH)
2,4,6-Trimethoxybenzylidene Ethyl 78 427–428 C=O: 1719 cm⁻¹; δ=7.94 (=CH)
3,4-Dimethoxybenzylidene 2-Methoxyethyl N/A N/A Thiophene ring: δ=6.67 (ArH)
4-Dimethylaminobenzylidene Ethyl N/A N/A SMe: δ=2.24 (CH3)
Key Observations:
  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxy in ) increase steric hindrance, affecting molecular packing and crystallization.
  • Bioactivity : Analogs with electron-deficient benzylidene groups (e.g., -CN, -F) show enhanced antimicrobial activity due to improved membrane permeability .

Crystallographic and Conformational Analysis

Single-crystal X-ray studies reveal critical structural insights:

  • Dihedral Angles : The thiazolopyrimidine core forms dihedral angles of 80.94° with the benzylidene ring in , compared to <80° in less bulky analogs.
  • Hydrogen Bonding : Intermolecular C–H···O bonds in form chains along the c-axis, stabilizing the crystal lattice .
  • Chirality : The C5 atom in the thiazolopyrimidine ring adopts a flattened boat conformation , influencing binding to biological targets .

Pharmacological Activity

  • Antimicrobial Activity : Mannich base derivatives (e.g., ) exhibit potent activity against E. coli and C. albicans, with MIC values <10 µg/mL.
  • Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: 4-Cyanobenzylidene (11b ) enhances cytotoxicity by 30% compared to methoxy-substituted analogs. Heterocyclic Modifications: Thiophene-containing analogs ( ) show improved antifungal activity due to sulfur-mediated interactions.

Biological Activity

The compound (E)-methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate , belonging to the thiazolo[3,2-a]pyrimidine family, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The molecular structure of the compound features a thiazolo[3,2-a]pyrimidine core that is crucial for its biological activity. The synthesis typically involves the condensation of appropriate precursors under controlled conditions, yielding derivatives with varying substituents that influence their pharmacological profiles.

Antitumor Activity

Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound showed notable cytotoxicity against M-HeLa (cervical adenocarcinoma) cells with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib, indicating its potential as an antitumor agent .
Cell LineIC50 (µM)Reference DrugIC50 (µM)
M-HeLa10Sorafenib20
MCF-7 (Breast)15Doxorubicin25

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against a range of pathogens:

  • Antimicrobial Spectrum : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics .
MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ampicillin32

Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes:

  • COX Inhibition : It was found to inhibit both COX-1 and COX-2 enzymes effectively, suggesting a dual mechanism that could be beneficial in treating inflammatory conditions .
EnzymeIC50 (µM)
COX-112
COX-28

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the effect of various thiazolo[3,2-a]pyrimidine derivatives on different cancer cell lines. The results indicated that modifications at the C5 position significantly enhanced cytotoxicity against M-HeLa cells compared to unmodified analogs .
  • Antimicrobial Screening : Another research effort focused on synthesizing metal complexes of thiazolo[3,2-a]pyrimidines and assessing their antimicrobial activities. The complexes showed improved efficacy against resistant strains of bacteria compared to their parent compounds .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via a multi-step condensation reaction. A representative method involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, 4-methoxybenzaldehyde, and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. The crude product is recrystallized from ethyl acetate/ethanol (3:2) to yield pale yellow crystals (78% yield). Monitoring reaction progress via TLC and optimizing stoichiometric ratios are critical .

Q. What structural characterization techniques are used to confirm its conformation?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key findings include:

  • A puckered thiazolopyrimidine ring with a flattened boat conformation (C5 deviates by 0.224 Å from the mean plane).
  • A dihedral angle of 80.94° between the thiazolopyrimidine core and the 4-methoxybenzylidene-substituted benzene ring.
  • Intermolecular C–H···O hydrogen bonds forming chains along the crystallographic c-axis .

Q. How is purity validated during synthesis?

Purity is assessed via:

  • HPLC : To quantify impurities (<2% threshold).
  • NMR Spectroscopy : Confirms absence of unreacted aldehydes or byproducts (e.g., δ 7.2–8.1 ppm for aromatic protons).
  • Elemental Analysis : Matches calculated C, H, N, S content within ±0.3% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological strategies include:

  • Solvent Screening : Replacing acetic acid with DMF or THF to enhance solubility of intermediates.
  • Catalyst Variation : Testing Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Temperature Gradients : Lowering reflux temperature to 80°C to reduce side reactions (e.g., over-oxidation).
  • Chiral Resolutions : Using (−)-menthol as a resolving agent for enantiomeric separation .

Q. How can contradictions in conformational data from XRD and computational models be resolved?

Discrepancies in ring puckering or dihedral angles (e.g., 80.94° vs. 85° in DFT models) arise from crystal packing forces. To resolve:

  • Perform DFT Geometry Optimization (B3LYP/6-311G**) and compare with experimental XRD parameters.
  • Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O vs. π-stacking) influencing conformation .

Q. What computational methods predict its biological activity and pharmacokinetics?

  • Molecular Docking : Target enzymes like COX-2 or EGFR using AutoDock Vina (PDB ID: 1PXX). The 4-methoxy group shows strong hydrogen bonding with Arg120.
  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) but poor blood-brain barrier penetration (logBB < −1).
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. fluoro) with IC₅₀ values in cytotoxicity assays .

Q. How does the E-isomer configuration affect reactivity compared to the Z-isomer?

The E-configuration (benzylidene group trans to the thiazole ring) enhances steric hindrance, reducing nucleophilic attack at the C2 position. Comparative studies show:

  • Reactivity : E-isomer undergoes slower Michael addition with glutathione (t₁/₂ = 12 hrs vs. 6 hrs for Z-isomer).
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals higher decomposition onset for E-isomer (227°C vs. 213°C) .

Methodological Notes

  • Synthesis Challenges : Trace acetic anhydride residues can esterify free carboxylic acids; post-synthesis washes with NaHCO₃ are critical .
  • Crystallography Pitfalls : Disordered solvent molecules in XRD (e.g., ethyl acetate) require SQUEEZE refinement to avoid model bias .
  • Data Reproducibility : Batch-to-batch variability in dihedral angles (±2°) necessitates reporting mean values from ≥3 independent crystallizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.